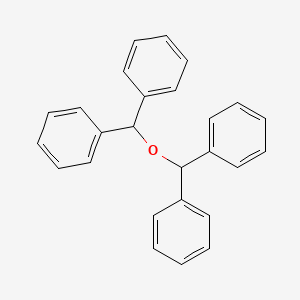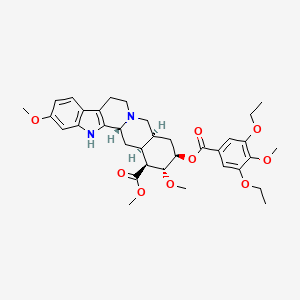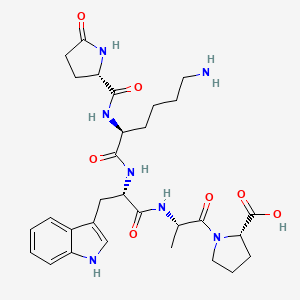
焦谷氨酰赖氨酰色氨酰丙氨酰脯氨酸
描述
Bradykinin potentiator-5 is an inflammatory mediator. It is a peptide that causes blood vessels to dilate (enlarge), and therefore causes blood pressure to fall.
科学研究应用
降压作用
BPP 5a已被证明具有强效的心血管作用,特别是作为降压剂。它已在动物模型(如Wistar大鼠和自发性高血压大鼠(SHR))中进行评估,在这些模型中,它显示出平均动脉压(MAP)和心率(HR)的显著变化 .
缓激肽增强作用
BPP 5a增强缓激肽的活性,缓激肽是一种使血管扩张的肽,从而降低血压。它主要通过阻断激肽酶的功能来实现这一点,激肽酶是缓激肽的抑制剂 .
ACE抑制
尽管BPP 5a作为ACE抑制剂的有效性低于其他肽,但它在离体实验中仍然表现出强大的缓激肽增强作用 .
血管活性特性
一项研究描述了从蛙皮分泌物中分离出一种新型血管活性BPP并对其进行生物学表征,这表明其在血管健康和疾病治疗中的潜在应用 .
合成效率
BPP 5a的合成过程以其高产率和最小的副反应而闻名,使其适合生产高纯度的BPP 5a,只需一个简单的最终纯化步骤 .
分子特征
作用机制
Result of Action
The primary molecular effect of BPP 5a’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure . At the cellular level, BPP 5a induces potent endothelium-dependent vasodilation, similar in magnitude to captopril . It also increases the release of nitric oxide (NO), a potent vasodilator .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBLKUXZROFMZ-KELSAIANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952819 | |
| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30505-63-6 | |
| Record name | Bradykinin potentiator-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030505636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Bradykinin potentiating peptide 5a (Pyroglutamyllysyltryptophylalanylproline) and how does it differ from traditional ACE inhibitors?
A: While initially classified as an Angiotensin I-Converting Enzyme (ACE) inhibitor, research indicates that the antihypertensive effect of Bradykinin potentiating peptide 5a (Pyroglutamyllysyltryptophylalanylproline) is not solely dependent on this mechanism. Unlike active site-directed ACE inhibitors, BPP 5a does not show significant ACE inhibition or bradykinin potentiation during its antihypertensive activity [, ]. Instead, studies suggest that BPP 5a exerts its effects through a nitric oxide (NO)-dependent mechanism, inducing endothelium-dependent vasorelaxation in isolated aortic rings [].
Q2: How does the structure of BPP 5a relate to its activity? Are there any structural modifications that could impact its potency or selectivity?
A: BPP 5a (Pyroglutamyllysyltryptophylalanylproline) is a pentapeptide with a pyroglutamic acid residue at its N-terminus []. While the exact structure-activity relationship of BPP 5a and its nitric oxide-dependent vasodilatory effects are yet to be fully elucidated, the presence of the pyroglutamic acid residue is notable. This residue can be selectively removed under specific conditions, like incubation in high concentrations of aqueous methanesulfonic acid, leading to the formation of H-Lysyltryptophylalanylproline []. Whether this modification impacts its activity requires further investigation. Further research exploring modifications to its amino acid sequence and their subsequent effects on its interactions with potential target receptors or enzymes is needed to fully understand the impact of structure on BPP 5a's potency and selectivity.
Q3: What are the documented effects of BPP 5a on renal function in spontaneously hypertensive rats (SHRs)?
A: Studies show that acute administration of BPP 5a can induce diuresis and natriuresis in SHRs []. At specific doses (71 nmol/kg), BPP 5a significantly increased water intake, urinary volume, and urinary sodium concentration in these animals []. These findings suggest a potential role for BPP 5a in addressing renal dysfunction, although more research is needed to understand the mechanisms and explore therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



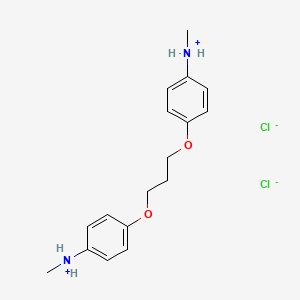
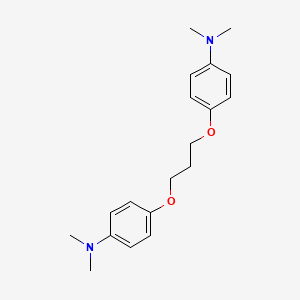

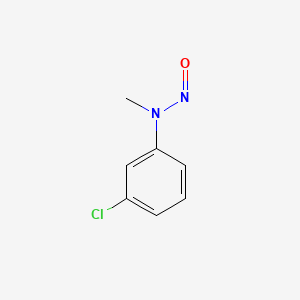





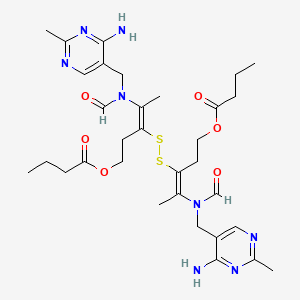
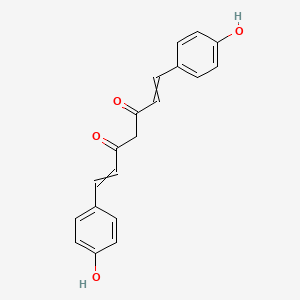
![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
